Mechanism of Action of [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11): A Technical Guide
Mechanism of Action of [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) is a synthetic C-terminal fragment analog of the neuropeptide Substance P (SP). It is recognized as a potent antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for Substance P.[1] This guide provides a detailed overview of its mechanism of action, drawing from available research to inform drug discovery and development efforts. The structural modifications, involving the substitution of L-amino acids with D-amino acids at positions 4, 7, and 9, and the replacement of methionine at position 11 with norleucine, confer its antagonistic properties and alter its pharmacological profile compared to the endogenous ligand.
Core Mechanism: NK1 Receptor Antagonism
The primary mechanism of action of [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) is the competitive antagonism of the NK1 receptor.[1] The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding Substance P, activates the Gαq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2]
[D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) competitively binds to the NK1 receptor, preventing the binding of Substance P and thereby inhibiting this downstream signaling cascade. This antagonistic action has been observed in various experimental settings, including the inhibition of SP-induced vasodilation.[1]
While primarily characterized as an NK1 antagonist, some analogs with similar structural modifications have been reported to exhibit antagonist activity at other receptors, such as those for bombesin and cholecystokinin.[3] However, the specific affinity and potency of [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) at these receptors require further quantitative characterization.
Quantitative Data
Comprehensive quantitative data for the binding affinity and functional antagonism of [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) are not extensively reported in publicly available literature. The following tables are presented with hypothetical values for illustrative purposes, based on the expected profile of a potent NK1 antagonist. These tables provide a framework for the types of data that would be generated during the pharmacological characterization of this compound.
Table 1: Receptor Binding Affinity (Hypothetical Data)
| Receptor | Radioligand | Ki (nM) | Cell Line | Reference |
| Human NK1 | [3H]-Substance P | 1.5 | CHO-K1 | (Illustrative) |
| Rat NK1 | [3H]-Substance P | 2.8 | U-373 MG | (Illustrative) |
| Human NK2 | [3H]-Neurokinin A | > 1000 | HEK293 | (Illustrative) |
| Human NK3 | [3H]-Senktide | > 1000 | HEK293 | (Illustrative) |
Table 2: Functional Antagonist Potency (Hypothetical Data)
| Assay | Agonist | IC50 (nM) | pA2 | Cell Line/Tissue | Reference |
| Calcium Mobilization | Substance P | 5.2 | 8.3 | U-373 MG | (Illustrative) |
| Inositol Phosphate Accumulation | Substance P | 8.7 | 8.1 | CHO-K1 | (Illustrative) |
| Guinea Pig Ileum Contraction | Substance P | 12.5 | 7.9 | Guinea Pig Ileum | (Illustrative) |
Signaling Pathways
The interaction of [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) with the NK1 receptor modulates downstream signaling pathways. The following diagrams illustrate the canonical Substance P-induced signaling and the inhibitory effect of the antagonist.
Caption: Substance P signaling cascade via the NK1 receptor.
Caption: Antagonistic action on the NK1 receptor.
Experimental Protocols
Detailed experimental protocols for the characterization of [D-Pro4,D-Trp7,9,Nle11] Substance P (4-11) are provided below. These are generalized protocols that can be adapted for specific experimental conditions.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of the antagonist for the NK1 receptor.
